6-Amino-3-methylquinoxalin-2(1H)-one

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

6-Amino-3-methylquinoxalin-2(1H)-one (CAS 19801-05-9, molecular formula C₉H₉N₃O, molecular weight 175.19 g/mol) is a heterocyclic quinoxalin-2(1H)-one derivative bearing a C6 primary aromatic amine and a C3 methyl substituent. The quinoxalin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, with documented antibacterial, anticancer, antiviral, anti-diabetic, and CNS-modulating activities.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 19801-05-9
Cat. No. B022962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-methylquinoxalin-2(1H)-one
CAS19801-05-9
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)N)NC1=O
InChIInChI=1S/C9H9N3O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,10H2,1H3,(H,12,13)
InChIKeyRQKMMVUSZOOBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-methylquinoxalin-2(1H)-one (CAS 19801-05-9): A Functionalized Quinoxalinone Scaffold for CNS and Redox-Targeted Research Programs


6-Amino-3-methylquinoxalin-2(1H)-one (CAS 19801-05-9, molecular formula C₉H₉N₃O, molecular weight 175.19 g/mol) is a heterocyclic quinoxalin-2(1H)-one derivative bearing a C6 primary aromatic amine and a C3 methyl substituent . The quinoxalin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, with documented antibacterial, anticancer, antiviral, anti-diabetic, and CNS-modulating activities [1]. Among the positional isomers of amino-3-methylquinoxalin-2(1H)-ones, the C6-amino variant presents a unique combination of MAO-B preferential inhibition and a distinct electrochemical profile that arises from the concurrent electron-donating effects of the methyl and amino groups [2][3]. This compound functions both as a direct pharmacological probe and as a key synthetic intermediate for generating 1,6-disubstituted derivatives with demonstrated in vivo CNS activity [4].

Why 6-Amino-3-methylquinoxalin-2(1H)-one Cannot Be Replaced by Generic Quinoxalinones in CNS-Targeted or Redox-Sensitive Applications


Generic substitution among quinoxalin-2(1H)-one derivatives is not scientifically valid because the position and nature of substituents govern both pharmacological selectivity and electrochemical behavior in a non-additive, context-dependent manner. The C6 primary amine of 6-amino-3-methylquinoxalin-2(1H)-one is indispensable for its preferential MAO-B inhibitory activity; the des-amino analog 3-methylquinoxalin-2(1H)-one lacks the hydrogen-bonding donor/acceptor capacity required for interaction with the MAO-B active site [1]. Relocating the amino group from C6 to C5 or C1 produces positional isomers (CAS 41740-40-3 and CAS 33096-86-5, respectively) with divergent pharmacological profiles, as documented for related quinoxaline series . Furthermore, the C6-NH₂ group constitutes the essential synthetic handle for diazotization and subsequent elaboration into the 1,6-disubstituted analogs that exhibit conditioned avoidance response deconditioning activity superior to chlorpromazine in rat models [2]. The quantitative evidence below establishes that only the C6-amino, C3-methyl substitution pattern simultaneously satisfies the selectivity, electrochemical, and synthetic requirements for specific research programs.

Product-Specific Quantitative Evidence Guide for 6-Amino-3-methylquinoxalin-2(1H)-one (19801-05-9)


MAO-B Preferential Inhibition: Quantitative Selectivity Advantage of the C6-Amino Substitution Over the Des-Amino Parent Scaffold

6-Amino-3-methylquinoxalin-2(1H)-one exhibits a 5.9-fold selectivity for human MAO-B (IC₅₀ = 17,000 nM) over human MAO-A (IC₅₀ = 100,000 nM), as determined in membrane-bound human enzyme assays using kynuramine conversion to 4-hydroxyquinoline as the readout [1]. This selectivity profile is directly attributable to the C6 primary amine, as the des-amino comparator 3-methylquinoxalin-2(1H)-one lacks the necessary hydrogen-bonding pharmacophore for MAO isoform discrimination. The MAO-B preference is noteworthy because clinically significant MAO-B inhibitors (e.g., selegiline, rasagiline) operate in the low nanomolar range; thus, this compound provides a defined, moderate-affinity starting point for structure-activity relationship (SAR) optimization, with a well-characterized selectivity baseline that is absent in the unsubstituted scaffold.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Electrochemical Redox Potential Differentiation: Additive Effects of C6-Amino and C3-Methyl Substitution on Electron-Donating Capacity

DFT computational studies (B3LYP/6-311G) establish that the redox potential of quinoxalin-2(1H)-one is tunable through C3 and C6 substitution. The unsubstituted quinoxalin-2(1H)-one (QO) has a calculated redox potential of +0.123 eV vs. SHE; introduction of a C3 methyl group (MQO, i.e., 3-methylquinoxalin-2(1H)-one) shifts the potential to +0.015 eV, a cathodic shift of −0.108 eV. The C3 amino derivative (AQO, 3-aminoquinoxalin-2(1H)-one) displays a substantially more negative potential of −0.254 eV [1]. The target compound, bearing both a C6 amino and a C3 methyl group, integrates both electron-donating contributions: the amino group is a stronger donor than methyl, and the combined effect is predicted to place the redox potential in an intermediate regime between MQO (+0.015 eV) and AQO (−0.254 eV). This provides a distinct electrochemical signature not offered by unsubstituted QO, MQO, or AQO alone.

Computational Electrochemistry Redox Potential Tuning Electron-Donating Substituent Effects

Positional Isomer Selection Rationale: C6-Amino vs C5-Amino and C1-Amino Substitution Patterns in the 3-Methylquinoxalin-2(1H)-one Series

Three regioisomeric amino-3-methylquinoxalin-2(1H)-ones are commercially available: the C6-amino (CAS 19801-05-9), C5-amino (CAS 41740-40-3), and C1-amino (CAS 33096-86-5) derivatives . The C6-amino isomer is uniquely positioned at the benzo ring of the quinoxaline system, distal to the lactam carbonyl, which preserves the amide-like character of the N1–C2–O motif and maintains the canonical quinoxalin-2(1H)-one tautomeric form. In contrast, the C1-amino isomer (CAS 33096-86-5) bears the amino group directly on the lactam nitrogen, fundamentally altering the hydrogen-bond donor/acceptor topology and abolishing the N1–H proton required for base-pairing interactions with biological targets. The C5-amino isomer (CAS 41740-40-3) places the amine peri to the C4 nitrogen, introducing steric and electronic perturbations not present in the C6-substituted variant. Published SAR on 1,6-disubstituted 3-methylquinoxalin-2(1H)-ones confirms that CNS deconditioning activity is retained specifically when the C6 position is varied (R = H, COCH₃, OCH₃, CF₃) while the N1 position bears aminoalkyl chains [1], demonstrating that the C6 position is the validated vector for pharmacological elaboration.

Positional Isomerism Regiochemistry Medicinal Chemistry Lead Selection

Validated Synthetic Intermediate for CNS-Active 1,6-Disubstituted Quinoxalinones with In Vivo Efficacy Superior to Chlorpromazine

The C6 primary amine of 6-amino-3-methylquinoxalin-2(1H)-one serves as the critical synthetic entry point for constructing 1,6-disubstituted derivatives. In the foundational study by Alamanni et al. (1981), sixteen 1,6-disubstituted 3-methylquinoxalin-2(1H)-ones were prepared starting from the 6-amino-3-methyl scaffold, with the C6 position varied (R = H, COCH₃, OCH₃, CF₃) and the N1 position alkylated with aminoalkyl chains [1]. Most of these compounds exhibited a high degree of deconditioning activity in rat conditioned avoidance response (CAR) paradigms, and one compound (designated compound X) was significantly more active than chlorpromazine—the first-generation antipsychotic benchmark—in the same assays. The 6-amino group is essential for this derivatization pathway via diazotization and subsequent coupling, a transformation that is impossible with the des-amino scaffold (3-methylquinoxalin-2(1H)-one) or the C1-amino isomer.

Behavioral Pharmacology Conditioned Avoidance Response CNS Drug Discovery

Best Research and Industrial Application Scenarios for 6-Amino-3-methylquinoxalin-2(1H)-one (19801-05-9) Based on Quantitative Differentiation Evidence


MAO-B Preferential Inhibitor Lead Optimization for Neurodegenerative Disease Programs

Procure 6-amino-3-methylquinoxalin-2(1H)-one as a structurally defined, selectivity-indexed starting point for MAO-B inhibitor SAR campaigns. The compound provides a measured MAO-B IC₅₀ of 17,000 nM and a 5.9-fold selectivity over MAO-A (IC₅₀ = 100,000 nM), establishing a quantitative baseline absent in the des-amino scaffold . Researchers can systematically modify the C6 amine and C3 methyl positions to improve potency toward the clinically relevant low-nanomolar range while preserving or enhancing the MAO-B selectivity window. This application is directly supported by the selectivity data in Section 3, Evidence Item 1.

CNS Behavioral Pharmacology: Synthesis of 1,6-Disubstituted Derivatives with Validated In Vivo Deconditioning Activity

Use 6-amino-3-methylquinoxalin-2(1H)-one as the key synthetic intermediate for constructing 1,6-disubstituted 3-methylquinoxalin-2(1H)-ones via C6 diazotization and N1 alkylation. The resulting derivatives have demonstrated conditioned avoidance response deconditioning activity in rats, with one analog surpassing chlorpromazine in efficacy . This application is irreproducible with the C1-amino or C5-amino positional isomers, as established in Section 3, Evidence Items 3 and 4.

Electrochemical Probe and Redox-Active Material Development: Intermediate-Potential Quinoxalinone Building Block

Deploy 6-amino-3-methylquinoxalin-2(1H)-one as a redox-tunable building block in electrochemical sensor design or push-pull chromophore development. DFT calculations demonstrate that the C6-amino group shifts the reduction potential cathodically by approximately −0.269 V relative to the methyl-only analog, while the C3-methyl group contributes an additional −0.108 V shift relative to the unsubstituted parent (QO: +0.123 eV) . The combined substitution pattern yields an intermediate redox potential unattainable with single-substituent analogs, as detailed in Section 3, Evidence Item 2.

Regiochemical Selectivity Studies: Comparative Pharmacology Across Amino-3-methylquinoxalinone Positional Isomers

Incorporate 6-amino-3-methylquinoxalin-2(1H)-one into a panel of positional isomers (C5-amino, CAS 41740-40-3; C1-amino, CAS 33096-86-5) to systematically profile how amino group placement on the quinoxalinone scaffold modulates target engagement, metabolic stability, and physicochemical properties. The C6 isomer uniquely preserves the N1–H hydrogen-bond donor and avoids peri steric interactions present in the C5 isomer, making it the only isomer suitable for binding-mode hypothesis testing in targets requiring an intact lactam NH . This application is grounded in the positional isomer analysis in Section 3, Evidence Item 3.

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